molecular formula C8H5BrN2O2 B044385 3-Bromo-1H-indazole-6-carboxylic acid CAS No. 114086-30-5

3-Bromo-1H-indazole-6-carboxylic acid

Cat. No.: B044385
CAS No.: 114086-30-5
M. Wt: 241.04 g/mol
InChI Key: PKOJMSAMIIFLSC-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-6-carboxylic acid typically involves the bromination of indazole derivatives followed by carboxylation. One common method includes the use of 3-bromoindazole as a starting material, which is then subjected to carboxylation reactions under specific conditions to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-3-carboxylic acid
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 6-Bromoindazole-3-carboxylic acid

Uniqueness

3-Bromo-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 6-position differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJMSAMIIFLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600807
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114086-30-5
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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